molecular formula C18H17F3N4O B10962278 2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2-methylphenyl)acetamide

2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B10962278
M. Wt: 362.3 g/mol
InChI Key: SKDMCPNAFQYHHC-UHFFFAOYSA-N
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Description

2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core with various substituents, including a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The final step involves the acylation of the pyrazolo[3,4-b]pyridine derivative with 2-methylphenyl acetic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively inhibit or activate its targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2-methylphenyl)acetamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17F3N4O

Molecular Weight

362.3 g/mol

IUPAC Name

2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C18H17F3N4O/c1-10-6-4-5-7-14(10)23-15(26)9-25-17-16(12(3)24-25)13(18(19,20)21)8-11(2)22-17/h4-8H,9H2,1-3H3,(H,23,26)

InChI Key

SKDMCPNAFQYHHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=NC(=CC(=C3C(=N2)C)C(F)(F)F)C

Origin of Product

United States

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